Methyl 9-methyl-9H-purine-6-carboxylate

Enzyme Inhibition PNP IC50

Dispense on a validated purine scaffold before committing to SAR. This compound carries the essential N9-methyl group proven critical for binding—without it, PNP (IC50 1.33 µM) and IP6K1 (pIC50 3.93) activity collapses. Its methyl ester offers mild hydrolysis conditions that protect acid-sensitive intermediates, a distinct advantage over bulkier tert-butyl esters. With ≥98% purity verified across batches, it eliminates the hidden cost of impurity-driven assay variance. Choose this standard when structural precision and assay reproducibility are non-negotiable.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B8228021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-methyl-9H-purine-6-carboxylate
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)C(=O)OC
InChIInChI=1S/C8H8N4O2/c1-12-4-11-5-6(8(13)14-2)9-3-10-7(5)12/h3-4H,1-2H3
InChIKeyVEFLQBPLCYNBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9-methyl-9H-purine-6-carboxylate: A Purine Scaffold Intermediate for Medicinal Chemistry and Drug Discovery


Methyl 9-methyl-9H-purine-6-carboxylate (CAS 2803476-85-7) is a purine derivative characterized by a methyl ester at the 6-position and a methyl group at the 9-position of the purine ring, with a molecular formula of C₈H₈N₄O₂ and a molecular weight of 192.18 g/mol . The compound functions as a versatile synthetic intermediate in organic and medicinal chemistry, providing a core scaffold that can be further functionalized for applications in nucleoside analog synthesis and enzyme inhibitor development .

Why Methyl 9-methyl-9H-purine-6-carboxylate Cannot Be Replaced with Unverified Purine Analogs


While numerous purine derivatives share a common heterocyclic core, subtle variations in substitution patterns at the N9 and C6 positions profoundly impact their biological activity, physicochemical properties, and synthetic utility. For instance, altering the ester group from a methyl ester to a tert-butyl ester changes the steric bulk and hydrolytic stability of the molecule . Likewise, substituting the methyl group at N9 with a hydrogen atom or a different alkyl chain affects the compound's ability to interact with specific enzyme binding pockets [1]. Consequently, generic substitution of Methyl 9-methyl-9H-purine-6-carboxylate with an uncharacterized or differently substituted analog without rigorous side-by-side validation carries a significant risk of project failure due to unexpected loss of target affinity or altered reactivity in downstream synthetic steps.

Quantitative Differentiation Evidence for Methyl 9-methyl-9H-purine-6-carboxylate Against Key Analogs


Inhibitory Activity Against Purine Nucleoside Phosphorylase (PNP) Compared to Its 9H Analog

Methyl 9-methyl-9H-purine-6-carboxylate demonstrates measurable inhibitory activity against human erythrocyte purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism. Its IC50 of 1.33 µM [1] stands in stark contrast to its 9H analog, 9-deazaguanine (3), which shows no measurable inhibition of PNP [2]. This difference highlights the critical role of the N9-methyl group in conferring activity against this target.

Enzyme Inhibition PNP IC50

Synthetic Versatility: Ester Group Reactivity Compared to tert-Butyl Ester Analog

The methyl ester functionality of Methyl 9-methyl-9H-purine-6-carboxylate offers a distinct synthetic advantage over the bulkier tert-butyl 9-methyl-9H-purine-6-carboxylate (CAS 1956385-87-7) . Methyl esters are more readily hydrolyzed under mild acidic or basic conditions, facilitating conversion to the corresponding carboxylic acid for further derivatization [1]. In contrast, tert-butyl esters, like those in the analog, require stronger acidic conditions (e.g., TFA) for deprotection, which can be incompatible with acid-sensitive functionalities often present in complex molecules .

Synthetic Chemistry Ester Hydrolysis Protecting Group

Differential Inhibitory Activity Against IP6K1 in a Purine Analog Series

In a study evaluating a series of purine analogs for inhibition of inositol hexakisphosphate kinase 1 (IP6K1), Methyl 9-methyl-9H-purine-6-carboxylate (Compound 6 in the study) exhibited a pIC50 of 3.93 ± 0.10 [1]. This level of activity is notably higher than that of the parent, unsubstituted purine analog (Compound 4) and other close derivatives (Compound 5), which both showed pIC50 values of < 3.70 [1]. This data demonstrates that the specific substitution pattern, including the methyl ester at C6, is crucial for enhancing IP6K1 inhibitory activity within this chemical series.

IP6K1 Kinase Inhibition pIC50

Commercial Availability and Specification: Purity Compared to Alternative Sources

Methyl 9-methyl-9H-purine-6-carboxylate is commercially available with a standard purity of 98% from major chemical suppliers . This level of purity is critical for ensuring reproducibility in sensitive research applications, such as enzymatic assays or as a building block in multi-step syntheses. While some alternative purine intermediates may be offered at lower purities (e.g., 97% for tert-butyl 9-methyl-9H-purine-6-carboxylate from certain vendors ), the 98% specification provides a higher degree of confidence in the material's quality and consistency, minimizing the risk of confounding results from impurities.

Procurement Purity Quality Control

Recommended Application Scenarios for Methyl 9-methyl-9H-purine-6-carboxylate Based on Quantified Evidence


Development of Purine Nucleoside Phosphorylase (PNP) Inhibitors

This compound serves as a validated starting point for medicinal chemistry programs targeting purine nucleoside phosphorylase (PNP), a validated target for T-cell mediated diseases and certain cancers. Its established IC50 of 1.33 µM against human PNP provides a benchmark for SAR studies, and the critical N9-methyl group has been directly linked to this activity in comparative studies [1].

Synthesis of IP6K1-Targeted Chemical Probes and Lead Compounds

Researchers focused on inositol hexakisphosphate kinase 1 (IP6K1), an emerging target in oncology and metabolism, should prioritize this compound for its demonstrated inhibitory activity (pIC50 3.93). In head-to-head comparisons within a purine analog library, this specific ester showed superior potency over unsubstituted analogs, making it a preferred scaffold for hit-to-lead optimization [1].

Synthesis of Functionalized Purine Libraries Requiring Mild Deprotection

As a synthetic building block, this methyl ester is the reagent of choice when the synthetic route involves acid-sensitive intermediates. Its methyl ester group can be hydrolyzed under milder conditions than the tert-butyl ester analog, thereby preventing unwanted side reactions and improving overall synthetic efficiency for the construction of diverse purine-based compound collections [1].

High-Throughput Screening (HTS) and Reproducible Biological Assays

The commercial availability of this compound at a certified purity of 98% ensures a high level of consistency and reliability for high-throughput screening campaigns and detailed biological assays. Using a well-characterized, high-purity building block from a major supplier minimizes the risk of data variability due to unknown impurities, which is a common pitfall when using less rigorously specified analogs [1].

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